4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Overview
Description
The compound 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like (e.g., amines, thiols) and (e.g., alkyl halides) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it valuable for biochemical assays .
Medicine
Medically, the compound has potential as a therapeutic agent . Its structural features suggest it could be developed into drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrially, the compound can be used in the development of advanced materials such as polymers and nanomaterials . Its properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole exerts its effects involves its interaction with specific molecular targets . These targets could include enzymes , receptors , or ion channels . The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)
- 4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole stands out due to its dual oxazole rings and pyrrolidine moiety . These features confer unique chemical reactivity and biological activity , making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-17-21(13(2)23-29-17)16-7-6-10-25(16)22(26)15-12-19(30-24-15)14-8-9-18(27-3)20(11-14)28-4/h8-9,11-12,16H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZVNGFJDWEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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